PTP1B Inhibitory Activity: Oxadiazolidinedione vs. Thiazolidinedione vs. Oxazolidinedione at Equivalent Concentration
In a systematic azolidinedione PTPase profiling study, oxadiazolidinedione 49 exhibited modest but detectable PTPase inhibitory activity when screened at 50 µM, comparable to oxazolidinedione 50. Critically, the thiazolidinedione analog 51 was completely inactive (no detectable inhibition) at the identical 50 µM screening concentration, establishing that the oxadiazolidinedione scaffold uniquely retains PTP1B engagement where the TZD scaffold fails entirely [1].
| Evidence Dimension | PTPase inhibitory activity at fixed concentration (50 µM) |
|---|---|
| Target Compound Data | Oxadiazolidinedione 49: active (PTPase inhibition detected at 50 µM) |
| Comparator Or Baseline | Thiazolidinedione 51: inactive (no inhibition at 50 µM); Oxazolidinedione 50: active (comparable to 49) |
| Quantified Difference | Thiazolidinedione 51 shows complete loss of PTPase activity vs. oxadiazolidinedione 49 at the same concentration. |
| Conditions | Recombinant PTPase enzyme assay at 50 µM compound concentration (Wyeth-Ayerst Research, 2000) |
Why This Matters
For PTP1B-targeted anti-diabetic programs, procurement of the oxadiazolidinedione scaffold is mandatory rather than interchangeable with thiazolidinediones, as the TZD core exhibits zero PTPase engagement under identical assay conditions.
- [1] Malamas, M.S. et al. (2000). New Azolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. J. Med. Chem., 43(5), 995-1010. (Compound 49, 50, 51 PTPase data.) View Source
